molecular formula C11H9NO3S B13425324 4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid

4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid

Cat. No.: B13425324
M. Wt: 235.26 g/mol
InChI Key: BKDBRYWQDVAUPK-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxy group at the 4th position, a methylthio group at the 6th position, and a carboxylic acid group at the 3rd position of the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the hydrolysis of the corresponding ester using an approximately 2.8 M solution of hydrochloric acid in acetic acid with low water content . Another method includes the amidation of the methyl ester by the corresponding alkylamines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-Hydroxy-6-(methylthio)quinoline-3-carboxylic acid is unique due to the presence of the methylthio group at the 6th position. This structural difference can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

6-methylsulfanyl-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H9NO3S/c1-16-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

BKDBRYWQDVAUPK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O

Origin of Product

United States

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